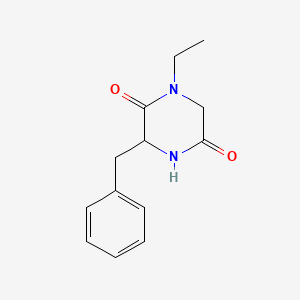
3-Benzyl-1-ethylpiperazine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-1-ethylpiperazine-2,5-dione is a chemical compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-ethylpiperazine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the piperazine ring . The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Basic catalysts such as sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-Benzyl-1-ethylpiperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the benzyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
科学的研究の応用
3-Benzyl-1-ethylpiperazine-2,5-dione has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It serves as a model compound for studying the behavior of piperazine derivatives in biological systems.
作用機序
The mechanism of action of 3-Benzyl-1-ethylpiperazine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
1-Benzyl-3-ethylpiperazine-2,5-dione: A closely related compound with similar structural features.
3-Ethylpiperazine-2,5-dione: Another derivative of piperazine with different substituents.
Uniqueness
3-Benzyl-1-ethylpiperazine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C13H16N2O2 |
|---|---|
分子量 |
232.28 g/mol |
IUPAC名 |
3-benzyl-1-ethylpiperazine-2,5-dione |
InChI |
InChI=1S/C13H16N2O2/c1-2-15-9-12(16)14-11(13(15)17)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,16) |
InChIキー |
IXXZWLAZWJDOKO-UHFFFAOYSA-N |
正規SMILES |
CCN1CC(=O)NC(C1=O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



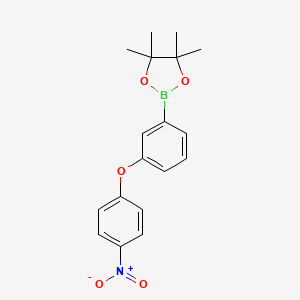
![Methyl 3-(3-hydroxy-3-methylbutan-2-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B14885630.png)
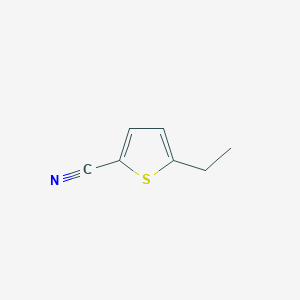


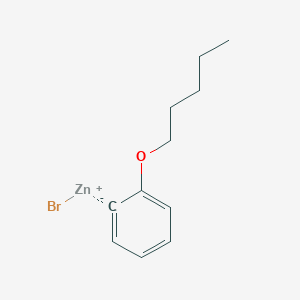
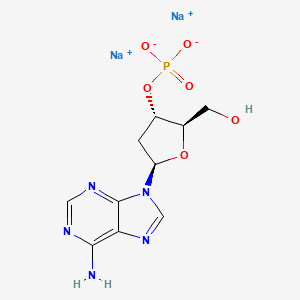
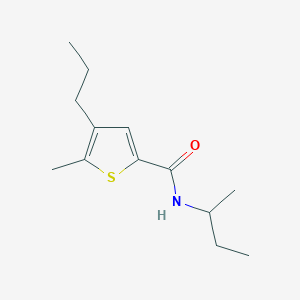
![2-{[(4-{[(2-Amino-5-formyl-4-oxo-1,4,4a,5,6,7,8,8a-octahydropteridin-6-yl)methyl]amino}phenyl)carbonyl]amino}pentanedioate](/img/structure/B14885665.png)
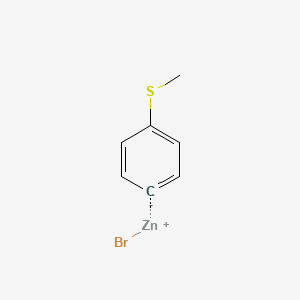
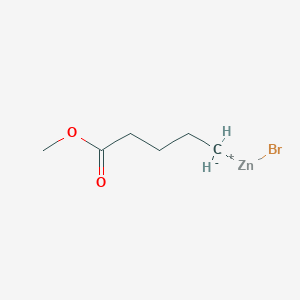
![N-methoxy-N-methyl-7-oxaspiro[3.5]nonane-2-carboxamide](/img/structure/B14885683.png)
![tert-Butyl 2-((4R,6S)-6-((S)-8-fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate](/img/structure/B14885689.png)
